
Carbonic acid;pentadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid;pentadecan-1-ol: is a compound that combines the properties of carbonic acid and pentadecan-1-ol. Carbonic acid is a weak acid formed in solution when carbon dioxide is dissolved in water, while pentadecan-1-ol is a long-chain fatty alcohol. This compound is of interest due to its unique combination of properties from both components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Myristic Acid: One method involves the conversion of myristic acid to pentadecanoic acid, which is then reduced to pentadecan-1-ol.
From 1-Tetradecene: Another method involves the hydroformylation of 1-tetradecene to form pentadecanal, which is then reduced to pentadecan-1-ol.
Industrial Production Methods: Industrial production of pentadecan-1-ol typically involves the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as palm oil or coconut oil .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Pentadecanoic acid.
Reduction: Pentadecan-1-ol.
Substitution: Various alkyl halides or sulfonates.
Applications De Recherche Scientifique
Chemistry: Pentadecan-1-ol is used as a starting material for the synthesis of surfactants and detergents through ethoxylation and sulfation reactions .
Biology and Medicine: Pentadecanoic acid, derived from pentadecan-1-ol, has been studied for its potential health benefits, including anti-inflammatory and anti-cancer properties . It is also being investigated for its role in metabolic and heart health .
Industry: Pentadecan-1-ol is used in the production of lubricating oils, industrial chemicals, and consumer products such as lotions and creams .
Mécanisme D'action
The mechanism of action of carbonic acid involves the reversible hydration of carbon dioxide to form bicarbonate and protons, which plays a crucial role in maintaining acid-base balance in biological systems . Pentadecan-1-ol, on the other hand, interacts with cellular membranes and can influence membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
1-Nonanol: A shorter chain alcohol with similar chemical properties but lower boiling point and solubility.
1-Undecanol: Another long-chain alcohol with similar uses in industrial applications.
1-Tridecanol: Similar in structure but with different physical properties such as melting and boiling points.
Uniqueness: Pentadecan-1-ol is unique due to its longer carbon chain, which imparts different physical properties such as higher melting and boiling points compared to shorter chain alcohols . This makes it particularly useful in applications requiring higher thermal stability and lower volatility.
Propriétés
Numéro CAS |
145197-00-8 |
|---|---|
Formule moléculaire |
C31H66O5 |
Poids moléculaire |
518.9 g/mol |
Nom IUPAC |
carbonic acid;pentadecan-1-ol |
InChI |
InChI=1S/2C15H32O.CH2O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;2-1(3)4/h2*16H,2-15H2,1H3;(H2,2,3,4) |
Clé InChI |
OFQNDTVNYJPUJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCO.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


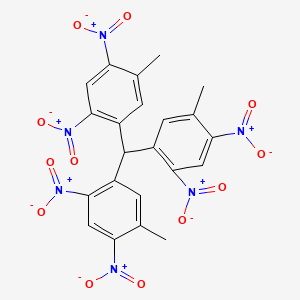
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-(4-nitrophenyl)-](/img/structure/B12550537.png)
![3,3',3''-[Benzene-1,3,5-triyltris(oxy)]trianiline](/img/structure/B12550540.png)
![2-Naphthalenecarboxylic acid, 8-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B12550542.png)
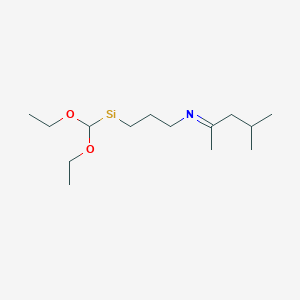
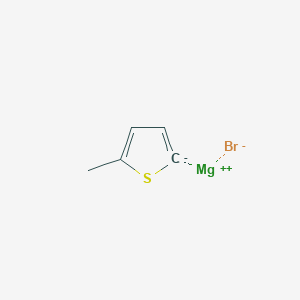
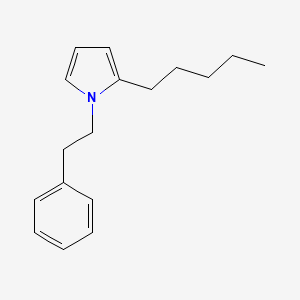
![2-[(3-Nitrophenyl)methyl]aniline](/img/structure/B12550564.png)
![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)
![1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B12550582.png)
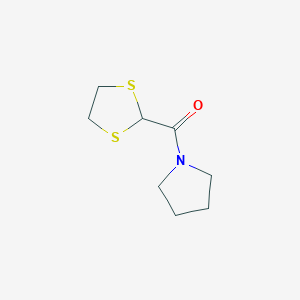
![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
